molecular formula C26H29N3O2S B2602862 4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide CAS No. 958563-93-4

4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide

Cat. No.: B2602862
CAS No.: 958563-93-4
M. Wt: 447.6
InChI Key: VCNVFAZVWVUTPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C26H29N3O2S and its molecular weight is 447.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Arylamides and PET Tracers

Compounds with structural features similar to the specified chemical have been explored for their potential in diagnostic imaging, particularly in the development of PET (Positron Emission Tomography) radiotracers. For instance, Arylamides hybrids, which share a conceptual relationship in terms of molecular complexity and potential sigma receptor affinity, have been investigated for tumor diagnosis. These studies involve exploring the compounds' affinity at σ(2) receptors, which are potential targets for tumor imaging and diagnosis. The research on these hybrids aims to develop good candidates for σ(2) PET tracers, highlighting the importance of molecular design in enhancing selectivity and reducing undesired interactions, such as those with P-glycoprotein, which could limit diagnostic utility in tumors overexpressing this transporter (Abate et al., 2011).

Anticancer Activity

Another significant area of research involves the synthesis of fused quinoline derivatives with demonstrated antiproliferative activities and inhibitions of specific kinases, such as tyrosine kinases and Pim-1 kinase. These compounds, through various synthetic pathways, have been tested against several cancer cell lines, showing promising inhibitory activities. This line of research underscores the potential of structurally complex molecules in the development of novel anticancer agents, offering insights into the mechanisms of action and the potential therapeutic impact of such compounds (Mohareb et al., 2022).

Novel Antimicrobial Agents

Research has also extended into the antimicrobial domain, where compounds with structural similarities are synthesized and evaluated for their antibacterial and antifungal activities. This involves the exploration of novel chemical entities that could serve as potent antimicrobial agents, with studies often focusing on their efficacy against a range of pathogenic bacterial and fungal strains. The synthesis and characterization of these compounds are critical in identifying new therapeutic options to combat antimicrobial resistance (Desai et al., 2011).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-oxo-2-thioxo-1,2-dihydroquinazoline-3-carbaldehyde with N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide in the presence of a suitable base and solvent.", "Starting Materials": [ "4-oxo-2-thioxo-1,2-dihydroquinazoline-3-carbaldehyde", "N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide", "Suitable base", "Solvent" ], "Reaction": [ "To a stirred solution of 4-oxo-2-thioxo-1,2-dihydroquinazoline-3-carbaldehyde (1.0 equiv) in a suitable solvent, a solution of N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide (1.2 equiv) in the same solvent is added dropwise at room temperature.", "The reaction mixture is stirred at room temperature for 2-3 hours.", "A suitable base is added to the reaction mixture to neutralize the formed acid.", "The resulting mixture is stirred for an additional 1-2 hours.", "The solvent is removed under reduced pressure and the residue is purified by column chromatography to afford the desired product." ] }

CAS No.

958563-93-4

Molecular Formula

C26H29N3O2S

Molecular Weight

447.6

IUPAC Name

4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C26H29N3O2S/c30-24(27-22-11-5-7-18-6-1-2-8-20(18)22)19-14-12-17(13-15-19)16-29-25(31)21-9-3-4-10-23(21)28-26(29)32/h1-4,6,8-10,17,19,22H,5,7,11-16H2,(H,27,30)(H,28,32)

InChI Key

VCNVFAZVWVUTPC-UHFFFAOYSA-N

SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)C3CCC(CC3)CN4C(=O)C5=CC=CC=C5NC4=S

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.